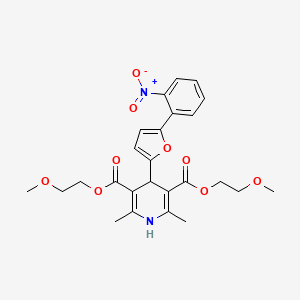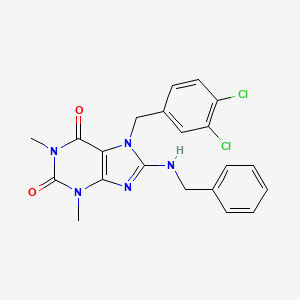![molecular formula C22H18N4O4 B11620504 3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a complex organic compound with a molecular formula of C21H18N4O4 It is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Nitration: The nitration of the benzamide moiety is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved under acidic or basic conditions.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic conditions, nucleophiles.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-amino-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide: Similar structure with the nitro group at a different position.
3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one: Contains a chromenone core instead of a benzimidazole ring.
Uniqueness
3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H18N4O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-nitro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O4/c27-21(16-7-6-8-17(15-16)26(28)29)24-22-23-19-11-4-5-12-20(19)25(22)13-14-30-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,23,24,27) |
Clave InChI |
MXXBGGPYDBMSPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide](/img/structure/B11620427.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11620429.png)
![N-methyl-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11620436.png)

![(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620452.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11620471.png)
![methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)

![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)

![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11620497.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620509.png)
